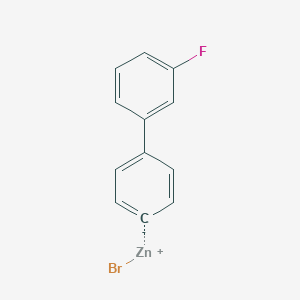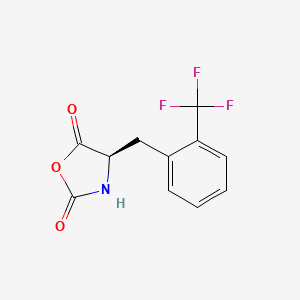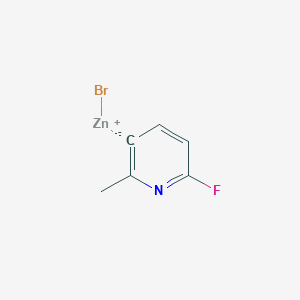
6-Fluoro-2-methylpyridin-3-ylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2-methylpyridin-3-ylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the fluorine atom and the methyl group on the pyridine ring enhances its reactivity and selectivity in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-Fluoro-2-methylpyridin-3-ylzinc bromide typically involves the reaction of 6-Fluoro-2-methylpyridine with zinc bromide in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
6-Fluoro-2-methylpyridine+ZnBr2→6-Fluoro-2-methylpyridin-3-ylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to ensure high yield and purity. The process may include additional steps such as purification through distillation or recrystallization to remove impurities and achieve the desired concentration in THF.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-methylpyridin-3-ylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc bromide moiety is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions involving this compound.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc reagent and facilitate the reaction.
Reaction Conditions: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Major Products
The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
6-Fluoro-2-methylpyridin-3-ylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of heterocyclic compounds, which are important building blocks in medicinal chemistry.
Biology: The compound is employed in the modification of biologically active molecules to enhance their properties or introduce new functionalities.
Medicine: It plays a role in the development of new drugs by enabling the synthesis of complex molecular structures.
Industry: In the chemical industry, it is used to produce high-value chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-methylpyridin-3-ylzinc bromide involves the formation of a reactive organozinc intermediate that can undergo various transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates. In cross-coupling reactions, the organozinc intermediate reacts with a halide or pseudohalide in the presence of a palladium catalyst to form a new carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3-fluoro-2-methylpyridine: Another fluorinated pyridine derivative used in organic synthesis.
2-Bromo-3-fluoro-6-methylpyridine: A similar compound with a different substitution pattern on the pyridine ring.
Uniqueness
6-Fluoro-2-methylpyridin-3-ylzinc bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both a fluorine atom and a methyl group on the pyridine ring enhances its utility in various synthetic applications, making it a valuable reagent in organic chemistry.
Properties
Molecular Formula |
C6H5BrFNZn |
|---|---|
Molecular Weight |
255.4 g/mol |
IUPAC Name |
bromozinc(1+);6-fluoro-2-methyl-3H-pyridin-3-ide |
InChI |
InChI=1S/C6H5FN.BrH.Zn/c1-5-3-2-4-6(7)8-5;;/h2,4H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
OVZYNCCBTARGKU-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[C-]C=CC(=N1)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


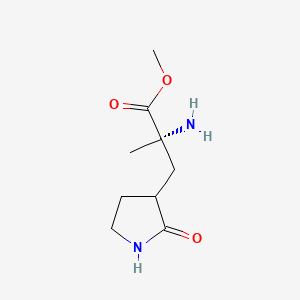
![1-Benzylspiro[indoline-3,4'-piperidine]](/img/structure/B14888312.png)
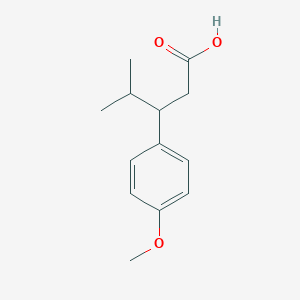
![N-cyclopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B14888322.png)
![3-Bromo-7-chloro-6-fluoro-5H-pyrido[3,2-b]indole](/img/structure/B14888336.png)
![5-Oxaspiro[2.4]heptan-7-amine](/img/structure/B14888343.png)
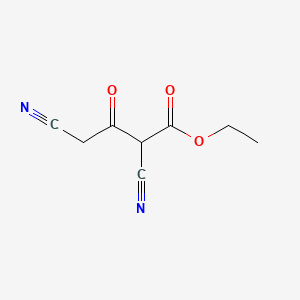
![4-[(Furan-2-ylmethoxy)methyl]phenylZinc bromide](/img/structure/B14888349.png)
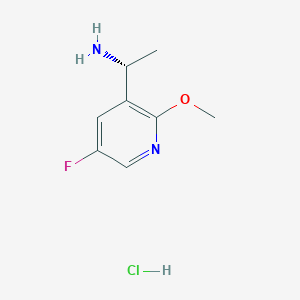
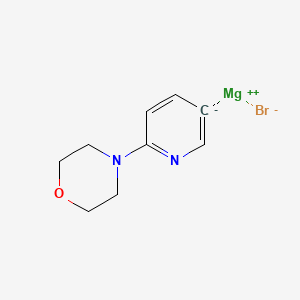
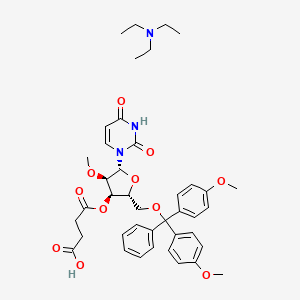
![6,8-Dimethyl-2-(methylamino)-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14888371.png)
